Non-Teratogenic Metabolite Profile Versus Thalidomide's Potent Teratogenicity
The primary metabolite of taglutimide, a non-teratogenic congener of thalidomide, was directly compared to the key thalidomide metabolite, N-phthalyl isoglutamine. While the thalidomide metabolite proved highly teratogenic and embryotoxic, the taglutimide metabolite showed none of these activities [1].
| Evidence Dimension | Teratogenicity and Embryotoxicity in Rodents |
|---|---|
| Target Compound Data | Main metabolite K-2004-1c: No teratogenic/embryotoxic activity |
| Comparator Or Baseline | Thalidomide metabolite N-phthalyl isoglutamine: Highly teratogenic and embryotoxic |
| Quantified Difference | Complete absence of teratogenic activity for the taglutimide metabolite in the tested dose range |
| Conditions | Dose range 50 to 400 mg/kg, investigated in mice and rats [1] |
Why This Matters
For teratogenicity SAR studies and safety profiling, this evidence proves that the taglutimide scaffold can decouple sedative/hypnotic activity from developmental toxicity, a critical selection criterion over thalidomide.
- [1] Koch H, Köhler F. Teratology study of two isoglutamine derivatives. Arch Toxicol. 1976 Jan 30;35(1):63-8. PMID: 946408. View Source
